molecular formula C12H15NO2 B2921592 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid CAS No. 30199-70-3

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

Cat. No. B2921592
CAS RN: 30199-70-3
M. Wt: 205.257
InChI Key: NLRHKYZSJBGPAM-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2/c1-13-6-2-3-10-7-9(8-12(14)15)4-5-11(10)13/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.25 . The storage temperature is room temperature .

Scientific Research Applications

Redox-Annulation Reactions

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid and its derivatives, such as 1,2,3,4-tetrahydroisoquinoline, have been utilized in redox-annulation reactions. These compounds undergo transformations with various substrates, like electron-deficient o-tolualdehydes, in the presence of acetic acid. These processes often involve dual C-H functionalization, highlighting their utility in complex chemical syntheses (Paul, Adili, & Seidel, 2019).

Chemical Synthesis and Molecular Structure Studies

The compound and its related derivatives have been pivotal in synthesizing various chemical structures. For instance, studies have focused on synthesizing 4-chloro-6-phenyl-tetrahydroquinolino derivatives, revealing insights into molecular shapes and intermolecular interactions, essential for understanding chemical properties and reactions (Yamuna, Sridharan, Rajendra Prasad, & Zeller, 2010).

Development of Novel Antibiotics

Research involving derivatives of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid has led to the discovery of new antibiotics. For example, Janibacter limosus cultures have yielded novel compounds, such as helquinoline, a tetrahydroquinoline derivative with significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Biomedical Analysis Applications

Derivatives like 6-Methoxy-4-quinolone, originating from compounds such as 5-methoxyindole-3-acetic acid, have shown potential in biomedical analysis. These derivatives exhibit strong fluorescence in a wide pH range, making them suitable as fluorescent labeling reagents in various biomedical applications (Hirano et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13-6-2-3-10-7-9(8-12(14)15)4-5-11(10)13/h4-5,7H,2-3,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRHKYZSJBGPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30199-70-3
Record name 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
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